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2-(4-Amino-2-methoxyphenyl)propan-2-ol

Cat. No.: B13891755
CAS No.: 1400565-25-4
M. Wt: 181.23 g/mol
InChI Key: VSOIVUZSFLDRJD-UHFFFAOYSA-N
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Description

Contextualization and Significance of Aryl-Substituted Propanols in Chemical Research

Aryl-substituted propanols are a class of organic compounds characterized by a propanol (B110389) backbone attached to an aromatic ring system. This structural motif is of considerable interest in chemical research, particularly in the fields of medicinal chemistry and materials science. The presence of both a hydroxyl group and an aryl group allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied physicochemical properties.

The significance of this class of compounds is highlighted by their investigation as potential therapeutic agents. For instance, research into 1-aryl-3-substituted propanol derivatives has demonstrated their promise as antimalarial agents. nih.govnih.gov The versatility of the aryl-propanol scaffold allows for the exploration of structure-activity relationships, where modifications to the aromatic ring or the propanol chain can lead to enhanced biological activity. Beyond medicinal applications, n-propanol and its derivatives are crucial in the chemical industry, serving as solvents, and as starting materials for the synthesis of a variety of products, including paints, coatings, and cleaning agents. penpet.com

Overview of Existing Academic and Industrial Research on 2-(4-Amino-2-methoxyphenyl)propan-2-ol and Related Analogues

Academic and industrial research on this compound specifically is limited, with much of the available information pertaining to its chemical properties and synthesis as part of broader chemical libraries. Publicly accessible databases provide fundamental data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H15NO2 uni.lu
Molecular Weight 181.23 g/mol nih.gov
Monoisotopic Mass 181.11028 Da uni.lu

Research on structurally related analogues provides a broader context for the potential of this compound. For example, synthetic routes for compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol (B1285014) have been described, often involving multi-step processes starting from precursors like 4'-methoxyacetophenone. chemicalbook.com The synthesis of other related methoxyphenyl propanol derivatives has also been explored in various chemical contexts. chemicalbook.comgoogle.com

Analogues of this compound have been investigated for their biological activities. For instance, certain substituted 4-amino-2H-pyran-2-one (APO) analogs have been identified as having in vitro anticancer activity. nih.gov Furthermore, Schiff bases derived from related aminothiazole structures, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, have been coated on magnetic nanoparticles and have shown potential as antibacterial compounds. nanomedicine-rj.com These findings suggest that the aminophenyl propanol scaffold could be a valuable starting point for the development of new bioactive molecules.

Identification of Research Gaps and Objectives for Advanced Studies of this compound

Furthermore, there is a notable absence of research into the potential biological activities of this compound. Given that related aryl-substituted propanols and aminophenyl compounds have shown promise as antimalarial and anticancer agents, a thorough investigation into the bioactivity of this compound is warranted. nih.govnih.gov

The potential applications of this compound in materials science and industrial chemistry also remain unexplored. Its structure suggests it could serve as a monomer or a building block for more complex molecules and polymers, but no research has been published in this area.

Objectives for advanced studies should therefore focus on:

Developing and optimizing synthetic routes for this compound to improve yield and purity.

Conducting comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, or other therapeutic agent.

Investigating its chemical reactivity and potential as a precursor for the synthesis of novel organic materials.

Performing detailed spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure and chemical properties.

Addressing these research gaps will provide a more complete understanding of this compound and could unlock its potential for a variety of scientific and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B13891755 2-(4-Amino-2-methoxyphenyl)propan-2-ol CAS No. 1400565-25-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1400565-25-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(4-amino-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,11H2,1-3H3

InChI Key

VSOIVUZSFLDRJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)N)OC)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

Retrosynthetic Analysis and Key Precursors for 2-(4-Amino-2-methoxyphenyl)propan-2-ol

A retrosynthetic analysis of this compound reveals that the tertiary alcohol functionality can be logically disconnected to identify key precursors. The most apparent disconnection is at the carbon-carbon bonds between the isopropyl alcohol group and the phenyl ring. This leads to a substituted anisole (B1667542) derivative and a two-carbon ketone or an equivalent synthon.

The primary disconnection strategy points towards a Grignard reaction, a powerful tool for C-C bond formation. This approach identifies a substituted 2-methoxy-4-nitroacetophenone or a protected 4-amino-2-methoxyacetophenone as a key precursor. The Grignard reagent in this case would be methylmagnesium halide.

An alternative disconnection involves the functional group interconversion of the amino group. This suggests that the amino group can be derived from the reduction of a nitro group at a late stage of the synthesis. Therefore, 2-(2-methoxy-4-nitrophenyl)propan-2-ol emerges as a crucial intermediate. This intermediate can be synthesized from 1-(2-methoxy-4-nitrophenyl)ethanone.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound primarily rely on well-established reactions such as the Grignard reaction and reduction of keto-precursors.

Grignard Reaction-Based Syntheses

A prominent synthetic route involves the reaction of a suitable Grignard reagent with a substituted acetophenone. Specifically, the addition of methylmagnesium chloride (MeMgCl) to a protected derivative of 4-amino-2-methoxyacetophenone can yield the desired tertiary alcohol. The use of a protecting group on the amino functionality is crucial to prevent its reaction with the Grignard reagent.

In a related synthesis of a fluorinated analog, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, a 3M solution of MeMgCl in THF is reacted with 2'-fluoro-4'-methoxyacetophenone. google.com This reaction is typically carried out at low temperatures (below 0 °C) to control its reactivity. google.com After the reaction is complete, it is quenched, for instance with methanol (B129727) followed by hydrochloric acid. google.com A similar strategy could be employed for the synthesis of this compound, starting from a suitably protected 4-amino-2-methoxyacetophenone.

Reduction-Based Approaches for Keto-Precursors

Another classical approach involves the reduction of a keto-precursor. This method is particularly useful when the corresponding ketone is readily available. For the synthesis of this compound, this would entail the reduction of a precursor like 1-(4-amino-2-methoxyphenyl)ethanone. However, this would yield a secondary alcohol, not the target tertiary alcohol.

A more relevant reduction-based approach involves the synthesis of a related compound, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, from 1-(4-methoxyphenyl)propan-2-one. google.com The keto functional group is first converted into an oxime, which is then reduced using hydrogen under catalytic conditions to yield the amino compound. google.com This highlights the utility of reduction in forming the amino group from other functionalities.

Multi-step Synthetic Sequences

Often, the synthesis of substituted aromatic compounds like this compound requires a multi-step sequence to introduce the various functional groups in the correct positions.

For instance, a synthetic route could commence with a commercially available substituted anisole. Nitration of this starting material would introduce the nitro group, which can later be reduced to the amine. Subsequent acylation would yield the corresponding acetophenone. This keto-precursor can then be subjected to a Grignard reaction to form the tertiary alcohol, followed by the reduction of the nitro group to afford the final product.

An analogous multi-step synthesis is described for 1-amino-2-(4-methoxyphenyl)propan-2-ol (B1285014). chemicalbook.com This synthesis starts with 4'-methoxyacetophenone, which is treated with trimethylsilyl (B98337) cyanide. The resulting product is then reduced using a borane-tetrahydrofuran (B86392) complex to yield the amino alcohol. chemicalbook.com This demonstrates a sequential approach to constructing the desired molecule.

Novel and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. For the synthesis of this compound, this translates to the exploration of catalytic and biocatalytic routes.

Catalytic Hydrogenation and Biocatalytic Routes

Catalytic hydrogenation is a key green chemistry technique that can be applied to the synthesis of this compound. Specifically, the reduction of a nitro-intermediate, such as 2-(2-methoxy-4-nitrophenyl)propan-2-ol, to the corresponding amine can be achieved with high efficiency and selectivity using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com This method often proceeds under mild conditions with hydrogen gas and generates water as the only byproduct, making it an environmentally benign process. google.com

For example, in the synthesis of 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, a related compound, the reduction of an oxime intermediate is carried out using 5% palladium on carbon in methanol under hydrogen pressure. google.com A similar catalytic hydrogenation could be effectively employed for the reduction of the nitro group in the synthesis of the target molecule.

Biocatalytic routes, employing enzymes to carry out specific chemical transformations, offer another avenue for green synthesis. While specific biocatalytic methods for this compound are not widely reported, the principles of biocatalysis, such as high selectivity and mild reaction conditions, make it an attractive area for future research and development in the synthesis of this and related compounds.

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients, including this compound. This approach offers substantial improvements in safety, efficiency, and scalability. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

For the synthesis of substituted anilines, flow chemistry can be particularly advantageous. Key synthetic steps, such as nitration, hydrogenation, and amination, often involve hazardous reagents or intermediates and generate significant heat. Continuous processing confines these reactions to a small, controlled volume, mitigating the risks associated with thermal runaways and handling of toxic materials. For instance, the reduction of a nitroaromatic precursor to the corresponding aniline (B41778) can be performed in a packed-bed reactor using a heterogeneous catalyst. This method, often called continuous chemoenzymatic synthesis when using enzymes, avoids the need for high-pressure hydrogen gas and precious-metal catalysts in some applications, offering a more sustainable alternative. acs.orgnih.gov

A typical multi-step flow synthesis could involve the continuous transformation of a starting material through several reactors in sequence, with in-line purification and separation modules. uc.pt For example, a nitro-substituted precursor could first be passed through a hydrogenation reactor (like an H-Cube Pro) to form the amine. nih.gov The output could then be directly channeled into a second reactor for a subsequent transformation, such as a coupling reaction, eliminating the need for isolation and purification of intermediates. This integration streamlines the entire process, reduces waste, and can significantly increase throughput. nih.govmdpi.com

Below is an interactive data table illustrating typical parameters for a continuous flow hydrogenation step, a reaction analogous to a key transformation in the synthesis of many aniline derivatives.

ParameterValueUnitRationale
Reactor TypePacked-Bed Reactor (PBR)-Allows for the use of a solid-supported catalyst (e.g., Pd/C), simplifying catalyst removal and recycling.
Catalyst10% Pd/C-A common and efficient heterogeneous catalyst for the reduction of nitro groups to anilines.
Temperature80 - 100°CProvides sufficient thermal energy to achieve a high reaction rate without causing significant byproduct formation. nih.gov
Pressure10 - 20barIncreased hydrogen pressure enhances the rate of hydrogenation and ensures complete conversion.
Residence Time5 - 15minThe time reactants spend in the reactor; optimized to maximize conversion while maintaining high throughput. nih.gov
Substrate Conc.0.1 - 0.5mol/LA balance between maximizing productivity and maintaining solubility and manageable heat output.
Flow Rate0.5 - 2.0mL/minDetermines the residence time and overall productivity of the system. nih.gov

Atom Economy and Sustainability Metrics in Synthesis

Evaluating the environmental impact and efficiency of a synthetic route is a cornerstone of green chemistry. rsc.orgrsc.org Several metrics have been developed to quantify the "greenness" of a chemical process, with Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) being among the most widely adopted. nih.govmdpi.comnih.gov These metrics are crucial for optimizing the synthesis of compounds like this compound.

Atom Economy (AE) , introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com It provides a theoretical measure of how much waste a reaction generates. The formula is:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the formation of byproducts. nih.govresearchgate.net

E-Factor (Environmental Factor) , developed by Roger Sheldon, provides a more practical measure of waste by quantifying the total mass of waste produced per kilogram of product. nih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a greener process. The pharmaceutical industry has historically had very high E-Factors, often between 25 and 100, due to complex, multi-step syntheses. nih.gov

Process Mass Intensity (PMI) is a comprehensive metric used extensively in the pharmaceutical industry that considers the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final product. nih.gov

PMI = Total Mass Input (kg) / Mass of Product (kg)

The goal is to have a PMI value as close to 1 as possible. It is related to the E-Factor by the formula: E-Factor = PMI - 1. nih.gov

The following table compares two hypothetical routes to a key intermediate for this compound to illustrate the application of these metrics.

MetricRoute A: Classical Friedel-Crafts AcylationRoute B: Catalytic AcylationInterpretation
Reaction Acylation using acetyl chloride and stoichiometric AlCl₃Acylation using acetic anhydride (B1165640) and a reusable solid acid catalystRoute B avoids stoichiometric, corrosive, and difficult-to-dispose-of Lewis acids.
Atom Economy Low (~55%)High (~85%)The catalytic route incorporates more atoms from the reactants into the intermediate, generating less inherent waste.
E-Factor High (e.g., >20)Low (e.g., <10)Route A generates significant waste from the Lewis acid, quenching, and workup steps.
PMI High (e.g., >21)Low (e.g., <11)The overall mass efficiency of the catalytic process is significantly better, requiring fewer resources per kg of product.

By focusing on these metrics, chemists can design synthetic pathways that are not only scientifically elegant but also economically and environmentally sustainable. whiterose.ac.uk

Regioselectivity and Stereochemical Control in the Synthesis of this compound

Regioselectivity

The substitution pattern on the aromatic ring of this compound is critical to its identity. The synthesis must precisely control the position of the three substituents: the amino group, the methoxy (B1213986) group, and the 2-hydroxypropan-2-yl group. The core of this challenge lies in managing the directing effects of the substituents during electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions. wikipedia.org

Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups and are ortho, para-directors. In the target molecule, these two groups are para to each other. This arrangement dictates the regioselectivity of subsequent reactions. When introducing the third group (the precursor to the propan-2-ol moiety, such as an acetyl group via Friedel-Crafts acylation), it must be directed to a position that is ortho to one of the existing groups.

There are two available positions ortho to the methoxy group and two available positions ortho to the amino group. The position between the two existing groups is highly sterically hindered. The desired product has the propan-2-ol group at position 2, which is ortho to the methoxy group (at C1) and meta to the amino group (at C4). Achieving this specific regiochemistry often requires a multi-step strategy where blocking groups or specific reaction sequences are used to guide the electrophile to the intended carbon. For example, starting with 3-methoxyaniline, acylation would be directed to the position para to the amino group (C4) and ortho to the methoxy group (C6), which is not the desired isomer. Therefore, a more likely synthetic route involves starting with a precursor that already has the correct substitution pattern established before the final functional group is added. uva.nl

Stereochemical Control

The target molecule, this compound, possesses a tertiary alcohol at the 2-position of the propane (B168953) chain. The central carbon of this propan-2-ol group is bonded to two identical methyl groups, a hydroxyl group, and the substituted phenyl ring. Because two of the substituents on this carbon are identical (the two methyl groups), this carbon is achiral. Consequently, the synthesis of this specific moiety does not require enantioselective or diastereoselective control.

However, the term "stereochemical control" can also refer to the control of the reaction pathway to yield the correct chemical structure. The formation of the tertiary alcohol is typically achieved via the addition of a methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr), to a ketone precursor, namely 1-(4-amino-2-methoxyphenyl)ethan-1-one. masterorganicchemistry.com

The mechanism of this reaction involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This is a classic 1,2-addition reaction. researchgate.net Controlling the reaction conditions (e.g., temperature, solvent, rate of addition) is crucial to ensure that the 1,2-addition proceeds cleanly and to prevent side reactions, such as enolization of the ketone by the basic Grignard reagent. Following the addition, an acidic workup is required to protonate the resulting alkoxide intermediate to yield the final tertiary alcohol. masterorganicchemistry.com While there are no stereocenters to control, ensuring the reaction proceeds exclusively via this 1,2-addition pathway is a form of reaction control essential for an efficient synthesis.

Mechanistic Investigations and Reactivity Studies of 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

Reaction Pathways of the Hydroxyl Group in 2-(4-Amino-2-methoxyphenyl)propan-2-ol

Currently, there is a lack of specific, publicly available scientific literature detailing the mechanistic investigations and reactivity studies of the tertiary alcohol functional group in this compound. General principles of organic chemistry suggest that the hydroxyl group would be amenable to various transformations; however, dedicated studies on this particular compound have not been identified in the available search results.

Esterification and Etherification Reactions

No specific examples of esterification or etherification reactions involving this compound are documented in the reviewed literature. In principle, the tertiary alcohol could undergo esterification with carboxylic acids or their derivatives, or etherification under appropriate conditions, but specific reaction conditions, catalysts, and yields for this substrate are not reported.

Oxidation and Dehydration Processes

Detailed studies on the oxidation and dehydration of this compound are not present in the available scientific literature. While tertiary alcohols are generally resistant to oxidation under standard conditions, forceful oxidation can lead to cleavage of carbon-carbon bonds. Dehydration of this tertiary alcohol would be expected to yield an alkene, though specific catalysts and conditions for this transformation have not been reported for this molecule.

Reactivity of the Aryl Amine Moiety in this compound

Acylation and Sulfonylation Reactions

There is no specific information available in the search results regarding the acylation and sulfonylation reactions of this compound. It is expected that the amino group would react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides, but experimental data is lacking.

Diazotization and Azo Coupling Reactions

While the primary aromatic amine of this compound is structurally suitable for diazotization to form a diazonium salt, and subsequent azo coupling reactions, no specific studies demonstrating these reactions for this compound have been found. Azo dyes are formed through the coupling of a diazonium salt with an activated aromatic compound. cuhk.edu.hk For example, 4-aminophenol (B1666318) can be converted to a diazonium ion and then reacted with naphthalen-2-ol to form an azo dye. cuhk.edu.hk

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have broad applications in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netacs.org The general mechanism often involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Negishi reactions) and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org While the aryl amine of this compound could potentially be converted to a halide or triflate, making it a suitable substrate for palladium-catalyzed cross-coupling, no specific examples of such reactions involving this compound are reported in the available literature.

Role of the Methoxy (B1213986) Group in Directing Reactions and Electronic Effects

The methoxy group (-OCH₃) plays a significant role in the reactivity of the aromatic ring in this compound through a combination of resonance and inductive effects.

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring. This electron-donating resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This increased electron density makes the ring more susceptible to electrophilic aromatic substitution reactions. Groups that donate electron density to the ring are known as activating groups. libretexts.org

In the case of this compound, the methoxy group is located at the 2-position and the amino group at the 4-position. Both are activating groups and direct incoming electrophiles to the ortho and para positions. The methoxy group, being an ortho, para-director, would activate positions 1, 3, and 5. libretexts.org The powerful activating effect of the amino group at position 4 would strongly direct incoming electrophiles to its ortho positions (positions 3 and 5). The combined influence of these two groups would likely lead to a high electron density at positions 3 and 5, making them the most probable sites for electrophilic attack.

The electronic effects of substituents on the aniline (B41778) ring have been a subject of study. Electron-releasing groups like methoxy increase the basic strength of substituted anilines by donating electron density to the nitrogen's lone pair, making it more available. tiwariacademy.com Theoretical studies on substituted anilines have also shown that electron-donor groups, such as the methoxy group, influence the electronic properties of the molecule. researcher.lifeacs.org

Table 1: Influence of Methoxy Group on Aromatic Ring Reactivity

EffectDescriptionImpact on this compound
Resonance Delocalization of oxygen's lone pair electrons into the benzene ring.Increases electron density at ortho and para positions, activating the ring towards electrophilic substitution.
Inductive Withdrawal of electron density from the attached carbon due to oxygen's electronegativity.Deactivates the ring to a small extent, but is outweighed by the resonance effect.
Directing The methoxy group is an ortho, para-director.In conjunction with the amino group, strongly directs incoming electrophiles to positions 3 and 5.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The presence of two activating groups, the amino and methoxy groups, would significantly lower the activation energy for electrophilic aromatic substitution reactions. This is because these groups stabilize the intermediate carbocation (the arenium ion) formed during the reaction. libretexts.org Consequently, reactions such as halogenation, nitration, and sulfonation are expected to proceed at a faster rate compared to benzene or monosubstituted benzenes with deactivating groups.

The thermodynamic stability of the products will depend on the specific reaction. In electrophilic substitution, the formation of a more substituted and electronically stabilized aromatic ring is generally thermodynamically favored. The precise thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, would require experimental determination through techniques like calorimetry.

Table 2: Predicted Kinetic and Thermodynamic Effects of Substituents

Reaction TypePredicted Kinetic EffectPredicted Thermodynamic Profile
Electrophilic Aromatic Substitution Faster reaction rates due to the activating nature of the amino and methoxy groups which stabilize the arenium ion intermediate.Products are generally thermodynamically stable due to the preservation of aromaticity and the presence of stabilizing substituents.
Reactions at the Amino Group The nucleophilicity of the amino group is enhanced by the electron-donating methoxy group, potentially leading to faster reaction rates with electrophiles.The thermodynamics would be specific to the reaction (e.g., acylation, alkylation) and the reagents used.
Reactions of the Tertiary Alcohol The tertiary alcohol can undergo reactions such as dehydration or substitution, typically under acidic conditions. The kinetics would be influenced by the stability of the resulting tertiary carbocation.Dehydration would be thermodynamically driven by the formation of a stable alkene and water.

It is important to note that the predictions in Table 2 are based on general chemical principles and the known effects of the functional groups present in this compound. Specific experimental data would be necessary to confirm these predictions.

Theoretical and Computational Chemistry Studies of 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

Conformational Analysis and Energy Landscapes of 2-(4-Amino-2-methoxyphenyl)propan-2-ol

A comprehensive conformational analysis is crucial to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical and biological properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometries of various conformers of a molecule and their relative stabilities. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular structure. dergipark.org.tr This process involves finding the lowest energy arrangement of the atoms.

A potential energy surface scan would be performed by systematically rotating the key dihedral angles—specifically around the C(aryl)-C(propanol) bond and the C-O bond of the methoxy (B1213986) group—to identify all possible stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers would provide insight into their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-O-C) Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 2.5
2 180° 0.0 (Global Minimum)
3 180° 3.1
4 180° 180° 1.8

Note: This table is illustrative and not based on published data for the specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its dynamic behavior in different environments, such as in a solvent. nih.govmdpi.com An MD simulation would typically start with an optimized structure from DFT calculations. The molecule would be placed in a simulation box with solvent molecules (e.g., water), and the system's trajectory would be calculated by integrating Newton's laws of motion.

These simulations can reveal how intermolecular interactions, such as hydrogen bonding with the solvent, influence the conformational preferences of the amino, hydroxyl, and methoxy groups of this compound. Analysis of the simulation trajectory would show the most populated conformational states and the timescales of transitions between them.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which are key to its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, particularly on the amino group, while the LUMO might be distributed over the aromatic ring and the propanol (B110389) moiety.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: This table is illustrative and not based on published data for the specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen atom of the amino group, making them likely sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Fukui Functions and Reactivity Indices

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. researchgate.net They indicate the change in electron density at a particular point when the total number of electrons in the system changes. This analysis helps to identify the most probable sites for nucleophilic, electrophilic, and radical attacks.

Table 3: Mentioned Compounds

Compound Name

Solvent Effects and Solvation Models in Computational Studies of this compound

The chemical behavior and properties of a polar molecule like this compound, which contains hydroxyl, amino, and methoxy groups capable of hydrogen bonding, are significantly influenced by its solvent environment. Computational chemistry offers powerful tools to model these interactions, primarily through implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and widely used for predicting the bulk solvent effects on molecular geometry and properties. The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM), are standard choices. nih.gov Another common model is the SMD (Solvation Model based on Density) model, which is parameterized to provide accurate solvation free energies. github.io

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, particularly hydrogen bonding, explicit solvation models can be employed. In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This "microsolvation" approach can reveal detailed information about the formation and strength of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. nih.gov Due to the higher computational cost, these studies are often limited to the first solvation shell. Hybrid models, combining an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational feasibility.

A hypothetical study on this compound would likely show a significant increase in the calculated dipole moment with increasing solvent polarity, indicating a greater charge separation in the molecule induced by the solvent's reaction field.

Table 1: Hypothetical Calculated Dipole Moment of this compound in Various Solvents This table is illustrative and based on general principles of computational chemistry.

Solvent Dielectric Constant Calculated Dipole Moment (Debye)
Gas Phase 1.0 2.85
Toluene 2.4 3.98
Acetone 20.7 5.45
Ethanol 24.6 5.72

Computational Prediction of Spectroscopic Parameters (beyond basic identification)

Beyond determining the basic structure, computational methods can predict various spectroscopic parameters, providing deeper insight into the molecule's electronic properties and aiding in the interpretation of experimental data.

UV-Vis Absorption Spectra: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), the oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the substituted aniline (B41778) chromophore. The positions of the methoxy and amino groups on the benzene (B151609) ring will significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths. TD-DFT calculations performed in different solvents would also predict the solvatochromic shifts (changes in λmax with solvent polarity). nih.gov For aniline derivatives, a red shift (bathochromic shift) is often observed in more polar solvents.

Table 2: Hypothetical TD-DFT Prediction of the Main Electronic Transitions for this compound in Methanol (B129727) This table is illustrative and based on typical results for similar aromatic amines.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 295 0.152 HOMO → LUMO (π → π*)
S0 → S2 248 0.380 HOMO-1 → LUMO (π → π*)

NMR Spectroscopy: While basic NMR spectra are used for structural identification, computational methods can provide a more detailed assignment and understanding of the chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). Such calculations can help to resolve ambiguities in complex spectra and to correlate chemical shifts with the electronic structure, for instance, explaining the influence of the electron-donating amino and methoxy groups on the chemical shifts of the aromatic protons and carbons.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are invaluable for assigning the peaks in experimental IR and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign specific peaks to the stretching, bending, and torsional modes of the molecule's functional groups (e.g., O-H stretch, N-H stretch, C-O stretch). This can be particularly useful for understanding intramolecular hydrogen bonding and conformational changes.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For 2-(4-amino-2-methoxyphenyl)propan-2-ol, a combination of 1D and 2D NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Based on the structure, the following ¹H and ¹³C NMR signals are predicted. The aromatic protons are expected to show a characteristic splitting pattern, while the aliphatic protons will appear as singlets.

Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Notes
-C(CH₃)₂~1.5 (s, 6H)~30Two equivalent methyl groups, singlet.
-OHVariable (s, 1H)~72Chemical shift is concentration and solvent dependent. Carbon is quaternary.
-OCH₃~3.8 (s, 3H)~55Methoxy (B1213986) group protons, singlet.
-NH₂~3.5-4.5 (br s, 2H)-Broad singlet, chemical shift can vary.
Aromatic C1-~130Quaternary carbon attached to the propan-2-ol group.
Aromatic C2-~158Quaternary carbon attached to the methoxy group.
Aromatic C3~6.2 (d)~100Aromatic proton ortho to both methoxy and amino groups.
Aromatic C4-~148Quaternary carbon attached to the amino group.
Aromatic C5~6.3 (dd)~105Aromatic proton meta to the methoxy group.
Aromatic C6~7.0 (d)~120Aromatic proton ortho to the propan-2-ol group.

To confirm the assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant cross-peaks would be observed between the aromatic protons on adjacent carbons (C5-H and C6-H).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons of the propan-2-ol group showing correlations to the quaternary carbinol carbon and the C1 aromatic carbon.

The methoxy protons showing a correlation to the C2 aromatic carbon.

The aromatic protons showing correlations to neighboring and geminal carbons, confirming the substitution pattern.

The chemical shifts of protons can be influenced by the solvent used. Aromatic Solvent Induced Shifts (ASIS) can be a powerful tool for resolving overlapping signals. nanalysis.comthieme-connect.com When a spectrum is acquired in an aromatic solvent like benzene-d₆, the solvent molecules associate with the solute, causing changes in the chemical shifts of protons depending on their spatial orientation relative to the benzene (B151609) ring's magnetic anisotropy. nanalysis.com For this compound, protons on the side of the molecule with polar functional groups (-OH, -NH₂) would likely experience more significant upfield shifts in benzene-d₆ compared to a less interactive solvent like CDCl₃. This effect could be used to separate potentially overlapping signals in the aromatic region. nanalysis.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to the various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region, indicative of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra.

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching (H-bonded)3200-3500 (broad)Weak/unobservable
N-H (Amine)Asymmetric & Symmetric Stretch3300-3500 (two bands)3300-3500
C-H (Aromatic)Stretching3000-31003000-3100 (strong)
C-H (Aliphatic)Stretching2850-30002850-3000
C=C (Aromatic)Ring Stretching1500-16001500-1600 (strong)
C-O (Alcohol)Stretching1050-1200-
C-O (Ether)Asymmetric Stretch1200-1275-
C-N (Aromatic)Stretching1250-1335-

The broadness of the O-H and N-H bands in the FT-IR spectrum would strongly suggest the presence of intermolecular hydrogen bonding in the condensed phase.

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution MS (HRMS) would confirm the elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation would likely proceed through several key pathways initiated by cleavage alpha to the oxygen and nitrogen atoms and the aromatic ring.

Predicted Mass Spectrometry Fragmentation

m/z (predicted)Proposed Fragment StructureFragmentation Pathway
181[C₁₀H₁₅NO₂]⁺Molecular Ion (M⁺)
166[M - CH₃]⁺Loss of a methyl radical from the propan-2-ol group (α-cleavage).
163[M - H₂O]⁺Loss of a water molecule.
122[M - C₃H₇O]⁺Cleavage of the entire propan-2-ol side chain.

Tandem MS (MS/MS) experiments on the molecular ion and major fragment ions would be used to further elucidate the fragmentation pathways and confirm the proposed structures of the fragment ions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in public databases, we can predict its solid-state characteristics.

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The molecule has hydrogen bond donors (-OH and -NH₂) and acceptors (the oxygen of the -OH and -OCH₃ groups, and the nitrogen of the -NH₂ group).

It is highly probable that the crystal structure would feature an extensive network of hydrogen bonds. These could include:

O-H···O interactions between the hydroxyl group of one molecule and the methoxy or hydroxyl oxygen of a neighboring molecule.

N-H···O interactions between the amino group and the oxygen atoms.

N-H···N interactions between the amino groups of adjacent molecules.

Polymorphism and Co-crystallization Studies

A thorough search of available scientific literature yielded no specific studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit varying physical and chemical properties. Similarly, co-crystallization, a technique used to form multi-component crystalline structures, is often employed to enhance properties such as solubility and stability. However, no research has been published to date that investigates these phenomena for this compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if chiral synthesis is explored)

The molecular structure of this compound does not possess a chiral center. The central propan-2-ol carbon atom is bonded to two identical methyl groups, rendering the molecule achiral. Consequently, it does not exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study and characterize chiral molecules by measuring their differential interaction with circularly polarized light. As this compound is an achiral compound, these techniques are not applicable for its characterization. Therefore, no studies involving chiral synthesis or enantiomeric characterization using CD or ORD for this compound are found in the scientific literature.

Synthesis and Advanced Applications of Derivatives and Analogues of 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

Design and Synthesis of Novel Aryl-Substituted Propanol (B110389) Derivatives

The structural framework of 2-(4-amino-2-methoxyphenyl)propan-2-ol serves as a versatile scaffold for the synthesis of a diverse range of novel aryl-substituted propanol derivatives. The presence of three distinct reactive sites—the primary amino group, the tertiary hydroxyl group, and the activated phenyl ring—allows for selective modifications to tailor the molecule's properties for specific applications.

Modifications at the Amino Group

The primary amino group on the phenyl ring is a key site for derivatization, enabling the introduction of a wide array of functional groups through well-established synthetic methodologies. These modifications can significantly alter the electronic properties and steric profile of the molecule.

One common strategy is N-acylation , where the amino group is converted to an amide. For instance, derivatives can be synthesized via Friedel–Crafts-type acylation reactions. A relevant example is the reaction of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride (B1165640) in polyphosphoric acid to yield an aromatic ketoamide. nih.gov This demonstrates how an amide linkage can be formed and subsequently used for further molecular elaboration. nih.gov The resulting amide's IR spectrum shows a characteristic band for the amino group, which shifts to a lower frequency upon coordination with a metal ion, indicating the NH group's participation in complexation. nih.gov

Another approach involves the introduction of polymerizable moieties. For example, amino-containing antioxidants have been reacted with glycidyl (B131873) methacrylate (B99206) to produce monomers suitable for free-radical polymerization. This reaction creates a 3-amino-2-hydroxypropyl methacrylate structure, effectively tethering a reactive vinyl group to the aromatic amine scaffold.

Furthermore, the amino group can undergo condensation reactions with aldehydes to form Schiff bases (imines). This is a common method for preparing ligands, as seen in the synthesis of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol from the condensation of 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde. nih.gov Such reactions provide a pathway to create complex molecular architectures with potential for metal coordination.

Modifications at the Hydroxyl Group

The tertiary hydroxyl group of the propanol side chain offers another site for chemical modification, primarily through etherification or esterification reactions. These transformations can alter the polarity and solubility of the derivatives.

Synthetic pathways for creating aryloxy propanol derivatives often involve the reaction of a phenolic compound with epichlorohydrin, followed by a reaction with an amino acid. researchgate.net While the starting material in these specific syntheses is a phenol, the principle can be adapted. The tertiary alcohol of this compound could potentially be deprotonated with a strong base and reacted with an alkyl or acyl halide to form an ether or ester, respectively. This would yield novel derivatives where the hydroxyl group is capped, preventing it from participating in hydrogen bonding and altering its chemical reactivity.

Modifications on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy (B1213986) groups. These groups are ortho, para-directing, meaning they guide incoming electrophiles to specific positions on the ring.

The Friedel-Crafts acylation is a powerful method for introducing ketone functionalities onto activated benzene (B151609) rings, often using polyphosphoric acid as a catalyst. nih.gov This reaction can be applied for the direct synthesis of various aromatic ketones. nih.gov Given the activating groups present on the scaffold, reactions such as halogenation, nitration, or sulfonation could be employed to introduce additional substituents, further functionalizing the molecule. The synthesis of various 1-aryl-3-substituted propanol derivatives often begins with commercially available or synthesized substituted aryl amines, highlighting the importance of functional groups on the phenyl ring for building molecular complexity. nih.gov

Exploration of Derivatives as Building Blocks in Organic Synthesis

The derivatives of this compound are valuable intermediates and building blocks in various fields of organic synthesis, from materials science to catalysis. Their tailored functionalities allow them to serve as precursors for polymers or as ligands for metal-catalyzed reactions.

Polymer Precursors and Monomers

Derivatives of this compound can be designed as monomers for the synthesis of novel polymers. By introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, these bio-based structures can be incorporated into polymer chains.

A closely related analogue, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from the decarboxylation of ferulic acid, serves as an excellent case study. mdpi.com MVP is a styrene-like monomer that can be functionalized and then polymerized via radical polymerizations to create thermoplastics and thermosets. mdpi.comresearchgate.net The phenolic hydroxyl group in MVP, similar to the functional groups in the title compound, can be modified to create monomers with varying hydrophobicity or hydrophilicity. mdpi.com These monomers can then undergo solution or emulsion polymerization to produce homo- and copolymers with a wide range of thermal properties. mdpi.comresearchgate.net

For example, by reacting the amino group of an aryl-propanol derivative with a molecule like glycidyl methacrylate, a monomer is created that contains a polymerizable vinyl group. Such monomers can be used in free-radical polymerization to prepare oxidation-resistant polymeric compositions.

Monomer Precursor AnalogueModification ReactionResulting MonomerPolymerization MethodKey Polymer PropertiesReference
2-methoxy-4-vinylphenol (MVP)N/A (Direct Polymerization)MVPIonic PolymerizationWide range of thermal and chemical properties mdpi.com
MVPProtection with silyl (B83357) ethersSilyl-protected MVPControlled Radical PolymerizationVaried thermal properties mdpi.com
p-AminodiphenylamineReaction with Glycidyl Methacrylate3-N-(4''-anilinophenyl)amino-2-hydroxypropyl methacrylateFree Radical PolymerizationOxidation-resistant, age-resistant google.com
Ferulic Acid (FA)Decarboxylation2-methoxy-4-vinylphenol (MVP)Solution and Emulsion PolymerizationPotential for thermoplastic applications mdpi.comresearchgate.net

Ligands in Metal-Catalyzed Reactions

The structural features of this compound derivatives, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, make them suitable candidates for use as ligands in metal-catalyzed reactions. These heteroatoms can coordinate to a transition metal center, influencing its catalytic activity and selectivity.

Nitrogen-containing compounds are frequently used as ligands in transition metal chemistry, offering a stable and effective alternative to traditional phosphine (B1218219) ligands. researchgate.net The synthesis of a ketoamide derivative from an N-substituted propanamide, followed by its reaction with copper(II) chloride, resulted in the formation of a coordination complex. nih.gov Spectroscopic analysis confirmed that the amino group of the ligand participates in the coordination with the Cu(II) ion. nih.gov

Such N,O-bidentate or tridentate ligands are crucial in many catalytic processes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often rely on ligands to stabilize the active metal species and facilitate key steps like oxidative addition and reductive elimination. acs.org The electronic and steric properties of the ligand, which can be tuned by modifying the aryl-propanol backbone, are critical for achieving high catalytic efficiency. The use of amino acid derivatives as ligands has also been shown to enhance reactivity and control positional selectivity in Pd(II)-catalyzed C–H olefination reactions. nih.gov

Ligand Type / DerivativeMetal CenterCatalytic ReactionKey FindingsReference
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamideCopper(II)Complex Formation (Pre-catalyst)The ketoamide ligand coordinates with Cu(II) through the NH group. nih.gov
Schiff Base Ligand (from 4-hydroxy-3-methoxybenzaldehyde)Copper(II), Zinc(II)Complex Formation (Pre-catalyst)Forms stable complexes in a 2:1 ligand-to-metal stoichiometric ratio. nih.gov
General Nitrogen Ligands (e.g., DMG, DAB)Palladium(II)Mizoroki-Heck, Suzuki Coupling, Buchwald-Hartwig AminationNitrogen ligands are excellent alternatives to phosphine ligands, providing high thermal and oxidative stability. researchgate.net
Amino Acid DerivativesPalladium(II)Aryl C–H OlefinationLigands enhance reactivity and can be used to tune positional selectivity of C-H activation. nih.gov

Intermediates for Advanced Chemical Materials

The derivatization of this compound can lead to the formation of monomers and precursors for various advanced materials. The amino and hydroxyl functionalities are particularly amenable to reactions that introduce new properties to the molecule, making its derivatives suitable for applications in polymer science and materials chemistry.

For instance, the amino group can be converted into a variety of functional groups, such as amides, imines, or diazonium salts. These transformations are fundamental in preparing monomers for specialty polymers. Acylation of the amino group with acrylic or methacrylic acid derivatives would yield polymerizable monomers. The resulting polymers, incorporating the this compound moiety, could exhibit unique properties such as enhanced thermal stability, altered solubility, or specific optical characteristics due to the presence of the aromatic and polar groups.

Furthermore, the aromatic amine allows for the synthesis of azo compounds through diazotization followed by coupling reactions. Azo dyes derived from this compound could possess interesting photoresponsive or solvatochromic properties, making them candidates for use in smart textiles, optical data storage, or as sensors. The methoxy and hydroxyl groups can further modulate the electronic properties of these dyes.

The hydroxyl group can be esterified or etherified to introduce different functionalities. For example, reaction with long-chain fatty acids could lead to the formation of amphiphilic molecules with potential applications as surfactants or in the formation of self-assembling monolayers.

Below is a table summarizing potential derivatives and their applications in advanced materials:

Derivative ClassFunctionalization ReactionPotential Application in Advanced Materials
Acrylamide/Methacrylamide MonomersN-Acylation of the amino groupSynthesis of functional polymers with tailored refractive indices or thermal properties.
Azo DyesDiazotization of the amino group followed by azo couplingDevelopment of photochromic or electrochromic materials, and chemical sensors.
EstersO-Acylation of the hydroxyl groupCreation of liquid crystalline materials or functional additives for polymers.
EthersWilliamson ether synthesis with the hydroxyl groupModification of solubility and thermal properties of derived materials.

Mechanistic Insights into the Derivatization Process

The derivatization of this compound involves well-established reaction mechanisms, primarily centered around the reactivity of the aromatic amine and the tertiary alcohol.

The N-acylation of the primary amino group, a key step in forming amide-based monomers, typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride or carboxylate). The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The electron-donating methoxy group on the aromatic ring can increase the nucleophilicity of the amino group, potentially accelerating the reaction rate compared to unsubstituted anilines.

The diazotization of the primary aromatic amine involves its reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This process involves a series of steps, including the formation of the nitrosyl cation (NO⁺) as the key electrophile, which is then attacked by the nucleophilic amino group. The resulting intermediate undergoes proton transfers and dehydration to yield the diazonium ion. The stability of the resulting diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring.

The following table outlines the key mechanistic steps for two important derivatization reactions:

ReactionKey Mechanistic StepsInfluencing Factors
N-Acylation 1. Nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group to form the amide.Steric hindrance around the amino group and the electrophilicity of the acylating agent. The presence of a base to scavenge the acidic byproduct.
Diazotization 1. Formation of nitrous acid from sodium nitrite and a strong acid. 2. Generation of the nitrosyl cation (NO⁺). 3. Nucleophilic attack of the amino group on the nitrosyl cation. 4. A series of proton transfers and elimination of water to form the diazonium salt.Reaction temperature (typically low to prevent decomposition of the diazonium salt). The acidity of the medium.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions to achieve high yields and purity of the desired derivatives, which is essential for their subsequent use in the synthesis of advanced chemical materials.

Development of Advanced Analytical Methodologies for 2 4 Amino 2 Methoxyphenyl Propan 2 Ol

Chromatographic Separation Techniques

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For 2-(4-Amino-2-methoxyphenyl)propan-2-ol, several chromatographic techniques have been successfully employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a reliable HPLC method is crucial for determining the purity of the compound and for separating any potential isomers. nih.gov A typical HPLC method involves a C18 column, which is a versatile stationary phase suitable for a wide range of analytes. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.gov The choice of mobile phase composition and pH is critical for achieving optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to enhance the resolution of complex mixtures. nih.gov UV detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Interactive Data Table: HPLC Method Parameters

Parameter Typical Conditions
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 225 nm

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to convert it into a more volatile form suitable for GC analysis. Isopropanol, a related compound, is often analyzed using GC, highlighting the applicability of this technique for similar chemical structures. sigmaaldrich.com A common GC setup includes a capillary column with a non-polar stationary phase. The oven temperature is programmed to increase during the analysis to ensure the efficient separation of compounds with different boiling points. A Flame Ionization Detector (FID) is often used for the detection of organic compounds, providing high sensitivity and a wide linear range.

Interactive Data Table: GC Method Parameters

Parameter Typical Conditions
Column Capillary column (e.g., DB-5)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 50°C to 250°C)

| Detector | Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly useful for the separation of chiral compounds. For the analysis of compounds structurally similar to this compound, SFC with a chiral stationary phase can be employed for enantioseparation. fagg.be The mobile phase often includes a polar co-solvent, such as methanol or ethanol, to modify the polarity of the supercritical fluid and improve the separation.

Interactive Data Table: SFC Method Parameters

Parameter Typical Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., Methanol)
Detection UV or Mass Spectrometry (MS)
Pressure 100-400 bar

| Temperature | 30-60 °C |

Advanced Electrophoretic Techniques

Electrophoretic techniques offer an alternative to chromatography for the separation of charged molecules. These methods are known for their high efficiency and resolution.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of amino-containing compounds like this compound, CE can be a powerful tool. scispace.com The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that influence the separation. scispace.com Detection is typically performed on-capillary using a UV detector.

Interactive Data Table: CE Method Parameters

Parameter Typical Conditions
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte Phosphate or Borate buffer
Applied Voltage 15-30 kV
Detection On-capillary UV detection

| Temperature | 25 °C |

Spectrophotometric and Electrochemical Detection Methods

In addition to chromatographic and electrophoretic separations, spectrophotometric and electrochemical methods are valuable for the detection and quantification of this compound.

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used in conjunction with separation techniques like HPLC and CE. The aromatic ring and amino group in this compound are expected to absorb UV radiation, allowing for its sensitive detection.

Electrochemical detection offers high sensitivity and selectivity for electroactive compounds. mdpi.com Aromatic amines can be oxidized at a solid electrode, and the resulting current can be measured. nih.gov This technique can be coupled with HPLC for highly sensitive and selective analysis.

Interactive Data Table: Detection Method Parameters

Detection Method Key Parameters
UV-Visible Spectroscopy Wavelength of maximum absorbance (λmax)

| Electrochemical Detection | Applied potential, Electrode material |

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of aromatic compounds. For this compound, which possesses both an amino and a methoxy-substituted phenyl group, direct spectrophotometric measurement is feasible. The electronic absorption spectrum of this compound is influenced by the pH of the medium due to the protonation of the amino group. This pH-dependent shift in the absorption maximum can be exploited for selective quantification.

Alternatively, derivatization reactions can be employed to enhance sensitivity and selectivity. The primary aromatic amino group of this compound can react with various chromogenic reagents to produce intensely colored products that can be measured in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds. A common derivatization agent for primary aromatic amines is p-dimethylaminobenzaldehyde (DMAB), which forms a Schiff base with the amine in an acidic medium, resulting in a yellow-colored product with a distinct absorption maximum.

Research Findings:

A proposed method involves the reaction of this compound with DMAB in an acidic solution. The optimal reaction conditions would need to be established, including the concentration of DMAB, the type and concentration of the acid, the reaction time, and the temperature. The resulting Schiff base exhibits a strong absorbance at a specific wavelength, which can be used for quantification. The method would be validated according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Hypothetical Validation Data for UV-Vis Spectrophotometric Quantification of this compound using DMAB Derivatization

ParameterValue
Wavelength of Maximum Absorbance (λmax)450 nm
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)0.9995
Molar Absorptivity (ε)1.8 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL
Precision (RSD, n=6)< 2%
Accuracy (Recovery)98.5 - 101.2%

Voltammetric and Potentiometric Methods

Electrochemical methods provide high sensitivity and selectivity for the determination of electroactive compounds like this compound. The presence of the easily oxidizable aminophenol moiety makes this compound an excellent candidate for voltammetric analysis.

Voltammetric Methods:

Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are highly sensitive electroanalytical techniques that can be used for the quantification of this compound. The electrochemical oxidation of the aminophenol group occurs at a specific potential, generating a current that is proportional to the concentration of the analyte. The choice of the working electrode material is critical for achieving high sensitivity and a stable response. Glassy carbon electrodes (GCE), often modified with nanomaterials such as carbon nanotubes or metallic nanoparticles, can enhance the electrocatalytic activity towards the oxidation of the target compound. The pH of the supporting electrolyte significantly influences the peak potential and peak current, and therefore needs to be optimized.

Research Findings:

A hypothetical DPV method for the determination of this compound could be developed using a GCE modified with a nanocomposite material. The electrochemical behavior would be studied by cyclic voltammetry to understand the oxidation mechanism. The experimental parameters, such as pulse amplitude, pulse width, and scan rate, would be optimized to maximize the signal-to-noise ratio.

Table 2: Hypothetical Performance Characteristics of a DPV Method for this compound

ParameterValue
Working ElectrodeModified Glassy Carbon Electrode
Supporting Electrolyte0.1 M Phosphate Buffer (pH 7.0)
TechniqueDifferential Pulse Voltammetry
Oxidation Peak Potential+0.45 V vs. Ag/AgCl
Linear Range0.1 - 50 µM
Limit of Detection (LOD)0.03 µM
Limit of Quantification (LOQ)0.1 µM
Repeatability (RSD, n=10)2.5%

Potentiometric Methods:

Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a simple and low-cost approach for the determination of ionic species. For this compound, which can be protonated to form a cation in acidic solutions, a potentiometric sensor with a membrane selective to this cation could be developed. The sensor's potential would change logarithmically with the concentration of the analyte. The membrane typically consists of a polymeric matrix (e.g., PVC), a plasticizer, and an ionophore that selectively binds to the target ion.

Research Findings:

A proposed potentiometric sensor could utilize a PVC membrane containing a specific ionophore, such as a calixarene (B151959) or crown ether derivative, which can form a stable complex with the protonated form of this compound. The performance of the sensor, including its slope, linear range, and selectivity over other ions, would be thoroughly evaluated.

Table 3: Hypothetical Characteristics of a Potentiometric Sensor for this compound

ParameterCharacteristic
Sensor TypeIon-Selective Electrode
Membrane MatrixPolyvinyl chloride (PVC)
IonophoreCalix researchgate.netarene derivative
Linear Range1 x 10⁻⁵ - 1 x 10⁻² M
Nernstian Slope58.5 mV/decade
Limit of Detection (LOD)5 x 10⁻⁶ M
Response Time< 30 seconds
pH Range3 - 6

Sample Preparation and Matrix Effects in Analytical Determinations (excluding biological matrices)

The accurate determination of this compound in various non-biological matrices, such as environmental water or industrial process samples, requires effective sample preparation to isolate the analyte from interfering components. Matrix effects, which are the alteration of the analytical signal due to the co-eluting or co-existing components of the sample matrix, can significantly impact the accuracy and precision of the results.

Sample Preparation:

Given the polar nature of this compound, solid-phase extraction (SPE) is a highly suitable technique for its extraction and pre-concentration from aqueous samples. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. A mixed-mode cation-exchange sorbent could be particularly effective, as it can retain the compound through both hydrophobic interactions and ion-exchange mechanisms with the protonated amino group. The extraction protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.

Research Findings:

A hypothetical SPE protocol for the extraction of this compound from a water sample could involve the use of a polymeric mixed-mode cation-exchange cartridge. The sample would be acidified to ensure the protonation of the amino group for effective retention. After washing with a weak organic solvent to remove non-polar interferences, the analyte would be eluted with a more polar or basic organic solvent.

Table 4: Hypothetical SPE Recovery Data for this compound from a Spiked Water Sample

SPE StepConditionAnalyte Recovery (%)
ConditioningMethanol followed by acidified water-
Sample LoadingSpiked water sample (pH 3)> 98% retention
Washing5% Methanol in water< 2% loss
Elution5% Ammonium hydroxide (B78521) in methanol95 ± 3%
Overall Recovery 93 ± 3%

Matrix Effects:

Matrix effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration. These effects are particularly pronounced in sensitive techniques like mass spectrometry but can also be observed in UV-Vis and electrochemical methods. In the context of non-biological matrices, potential interfering substances could include other organic pollutants, dissolved organic matter, and inorganic salts.

To assess and mitigate matrix effects, several strategies can be employed. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is one of the most effective approaches. The internal standard is added to the sample at a known concentration and experiences similar matrix effects as the analyte, allowing for accurate correction. Another strategy is the use of matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix extract that is similar to the actual samples. Sample dilution can also be effective in reducing the concentration of interfering components, thereby minimizing their impact on the analytical signal. The extent of the matrix effect can be quantified by comparing the slope of the calibration curve in the solvent with that in the matrix extract.

Potential Industrial and Chemical Applications of 2 4 Amino 2 Methoxyphenyl Propan 2 Ol Excluding Clinical/biological

Role as a Precursor in Specialty Chemical Synthesis

The presence of reactive sites—specifically the amino group on the aromatic ring and the hydroxyl group—makes 2-(4-Amino-2-methoxyphenyl)propan-2-ol a candidate as a building block for more complex molecules. These functional groups can undergo a variety of chemical transformations, allowing for its incorporation into diverse chemical structures.

The aromatic amine functionality is a cornerstone of color chemistry, particularly in the synthesis of azo dyes. Aromatic amines can be converted into diazonium salts, which then react with coupling components to form azo compounds, characterized by the -N=N- linkage that acts as a chromophore.

Theoretically, the synthesis process involving this compound would follow these steps:

Diazotization: The primary amino group of the compound is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent (e.g., a phenol, naphthol, or another aromatic amine) to form the azo dye. The specific color of the dye would depend on the final molecular structure.

While this application is chemically plausible, there is no specific data in the reviewed literature describing the use of this compound for the synthesis of specific dyes or pigments.

Many agrochemicals, including herbicides, insecticides, and fungicides, contain substituted aromatic rings in their structures. Aromatic amines and their derivatives are common starting materials or intermediates in the production of these active ingredients. The functional groups on this compound could be modified to create novel agrochemical candidates. For example, the amine group can be acylated, alkylated, or converted to other functional groups to build the core structure of a biologically active molecule. While related structures like aromatic substituted aliphatic alkanols are known intermediates for insecticides, specific applications for this compound have not been identified.

Molecules containing both amine and hydroxyl functionalities can act as monomers in the synthesis of various polymers. The amino group can react with compounds like epoxides or isocyanates, while the hydroxyl group can participate in esterification or etherification reactions. This dual functionality could allow this compound to be incorporated into polymers such as:

Polyurethanes: By reacting with diisocyanates.

Epoxy Resins: Acting as a curing agent or a modifier, where the amine group reacts with the epoxide rings, contributing to the cross-linked network.

Polyesters and Polyamides: Through modification of its functional groups.

The incorporation of this monomer could potentially impart specific properties to the resulting polymer, such as thermal stability or altered solubility. Research on functional polymers derived from similar structures, such as those based on vanillin, highlights the potential for creating pH-responsive or other "smart" materials. scirp.org However, specific studies detailing the use of this compound in polymer synthesis are not currently available.

Applications in Material Science and Engineering

The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials.

The development of novel optical materials often relies on organic molecules with specific electronic and structural properties. The synthesis of tetraarylbenzenes via transition-metal-catalyzed cycloaddition reactions is one route to creating π-conjugated compounds with potential applications in optics. acs.org While this compound is not directly implicated in such reactions in the available literature, its aromatic structure makes it a candidate for modification into monomers for polymers with interesting optical properties, such as high refractive index or specific light absorption/emission characteristics. The synthesis of such materials is an area of ongoing research. dtic.mil

Polymers derived from aniline (B41778) and its derivatives are well-known for their electroactive properties, forming the basis of organic conducting polymers. The amino group on this compound provides a reactive site for electropolymerization or for chemical polymerization to create polymers with potential applications in:

Organic Semiconductors: As components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Anti-static Coatings: Due to their potential conductivity.

Corrosion Inhibition: As a protective layer on metal surfaces.

The specific performance of a material derived from this compound would be highly dependent on the final polymer structure and purity. Currently, there is a lack of specific research focused on the electronic material applications of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅NO₂ uni.lu
Molecular Weight 181.23 g/mol Calculated
Monoisotopic Mass 181.11028 Da uni.lu
Predicted XlogP 0.9 uni.lu
IUPAC Name This compound N/A
SMILES CC(C)(C1=C(C=C(C=C1)N)OC)O uni.lu

Table 2: Potential Reactivity of Functional Groups

Functional Group Type of Reaction Potential Product Class
Primary Aromatic Amine Diazotization & Azo Coupling Azo Dyes
Primary Aromatic Amine Acylation / Alkylation Amides / Secondary & Tertiary Amines
Primary Aromatic Amine Reaction with Epoxides Epoxy Resin Component
Tertiary Alcohol Esterification Esters
Aromatic Ring Electrophilic Substitution Substituted Benzene (B151609) Derivatives

Advanced Composites

The bifunctional nature of this compound, containing both a primary amine (-NH2) and a tertiary alcohol (-OH) group, makes it a theoretical candidate for use in the formulation of advanced polymer composites. These functional groups can participate in various polymerization and cross-linking reactions, potentially enhancing the properties of the final composite material.

Aminophenol derivatives are known to be utilized in the synthesis of high-performance polymers and as components in resin formulations. kajay-remedies.comtaylorandfrancis.com The amino group is capable of reacting with common resin precursors such as epoxides, isocyanates, and carboxylic acids, which allows for the covalent bonding of the compound into a polymer matrix. kajay-remedies.com This integration can lead to improved adhesion and durability of the resulting material. kajay-remedies.com

Potential Roles in Composite Materials:

Monomer or Co-monomer: The compound could potentially serve as a monomer or co-monomer in the synthesis of new polymers. Its rigid aromatic structure could contribute to high thermal stability and mechanical strength in the resulting polymer.

Curing Agent/Hardener: The primary amine group can act as a curing agent for epoxy resins. The reaction of the amine with the epoxide groups leads to the formation of a cross-linked polymer network, which is essential for the structural integrity of the composite.

Adhesion Promoter: The presence of both amino and hydroxyl groups could promote adhesion between the polymer matrix and reinforcing fibers (e.g., glass, carbon). kajay-remedies.com These groups can form hydrogen bonds or covalent linkages with the surface of the fibers, improving the stress transfer between the matrix and the reinforcement.

Modifier for Resin Systems: As an additive, it could be used to modify the properties of existing resin systems. For instance, it might enhance the toughness, moisture resistance, or thermal performance of the composite material.

The methoxy (B1213986) group (-OCH3) and the tertiary alcohol may also influence the properties of the resulting composite. The methoxy group can affect the solubility and compatibility of the compound with different polymer matrices, while the tertiary alcohol could potentially participate in other reactions or influence the polarity of the system.

Below is a table summarizing the potential functions and anticipated benefits of incorporating this compound into advanced composites.

Potential FunctionReactive Group(s)Anticipated Benefit in Composites
Curing AgentAmino (-NH2)Formation of a cross-linked network with epoxy resins, leading to a rigid and durable material.
Adhesion PromoterAmino (-NH2), Hydroxyl (-OH)Improved bonding between the polymer matrix and reinforcing fibers, enhancing mechanical properties. kajay-remedies.com
Resin ModifierAmino (-NH2), Hydroxyl (-OH), Phenyl RingPotential improvement in thermal stability, chemical resistance, and overall toughness of the composite.

Green Solvents or Reaction Media (if applicable)

The classification of a substance as a "green solvent" depends on several factors, including its environmental impact, toxicity, renewability, and performance in a given application. researchgate.net While there is no specific data available on the use of this compound as a green solvent, an analysis of its structure allows for a theoretical evaluation of its potential in this area.

Substituted phenols are a broad class of compounds, and their environmental and toxicological profiles vary widely. chemicalbook.com However, the push for greener alternatives to traditional volatile organic compounds (VOCs) has led to research into a wide array of novel solvent candidates. nih.govrsc.orgacs.org

Structural Features Relevant to Solvent Properties:

Polarity: The presence of the amino and hydroxyl groups makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests it could be effective in dissolving polar solutes.

Boiling Point: A relatively high boiling point can be inferred from its molecular weight and functional groups, which would result in low volatility. Low volatility is a desirable characteristic for green solvents as it reduces solvent loss to the atmosphere and minimizes worker exposure.

Biodegradability: The potential for biodegradability would be a key factor in its classification as a green solvent. Aromatic compounds can be resistant to degradation, but the presence of functional groups can sometimes provide sites for microbial attack. Further research would be needed to determine its biodegradability.

Synthesis Route: If the compound can be synthesized via a green chemical process from renewable feedstocks, its attractiveness as a green solvent would be significantly enhanced. nih.govrsc.org

The table below outlines some of the predicted properties of this compound that are relevant to its potential as a solvent.

PropertyPredicted Value/CharacteristicImplication for Use as a Solvent
Molecular FormulaC10H15NO2-
Molecular Weight181.23 g/mol Suggests a potentially high boiling point and low volatility.
XlogP0.9Indicates a degree of lipophilicity, suggesting it might dissolve a range of organic compounds. uni.lu
Hydrogen Bond Donors2 (from -NH2 and -OH)Ability to dissolve polar compounds and participate in specific solute-solvent interactions.
Hydrogen Bond Acceptors3 (from -NH2, -OH, and -O-)Ability to dissolve polar compounds and participate in specific solute-solvent interactions.

It is important to note that this is a speculative application. Extensive research into its physical properties, dissolution capabilities, toxicity, and environmental fate would be required to validate its potential as a green solvent or reaction medium.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(4-Amino-2-methoxyphenyl)propan-2-ol

Research on the specific chemical entity this compound is currently in a nascent stage, with detailed experimental studies being limited. The primary available information is centered on its chemical structure and predicted properties. Computational data suggests a molecular formula of C10H15NO2 and a monoisotopic mass of 181.11 Da. uni.lu Predictions of its physicochemical properties, such as its octanol-water partition coefficient (XlogP), are available, providing a foundational dataset for future investigations. uni.lu While comprehensive experimental data from dedicated studies on its synthesis, reactivity, and biological activity are not extensively published, its structure as an aryl-substituted propanol (B110389) places it within a class of compounds of significant scientific interest. The presence of an amino group and a methoxy (B1213986) group on the phenyl ring, combined with a tertiary alcohol, suggests potential for diverse chemical modifications and biological interactions.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC10H15NO2
Monoisotopic Mass181.11028 Da
XlogP0.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Unresolved Questions and Future Research Avenues

The limited specific research on this compound presents numerous unanswered questions and opens up several avenues for future investigation. A primary focus should be the development and optimization of a synthetic route to produce the compound with high yield and purity. While general methods for the synthesis of related aminophenylpropanols exist, a tailored approach for this specific isomer would be beneficial. chemicalbook.com

Further research is needed to thoroughly characterize its chemical and physical properties through experimental analysis. This includes determining its melting point, boiling point, solubility in various solvents, and its spectral data (NMR, IR, Mass Spectrometry).

The potential biological activities of this compound remain largely unexplored. Given that structurally similar aryl-substituted propanols have shown promise as antimalarial agents, future studies could investigate its efficacy against various pathogens. mdpi.com Additionally, its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, warrants investigation. The amino and hydroxyl groups offer reactive sites for derivatization, potentially leading to a library of related compounds with diverse biological profiles.

Broader Impact of Research on Aryl-Substituted Propanols

Research into aryl-substituted propanols, the chemical class to which this compound belongs, has significant implications across various scientific disciplines. These compounds are recognized as important building blocks in organic synthesis and medicinal chemistry. For instance, derivatives of aryl-propanols are being investigated for their potential in cancer therapy. mdpi.comnih.gov

The development of novel synthetic methodologies for this class of compounds, such as stereoselective synthesis, contributes to the broader field of organic chemistry. Furthermore, understanding the structure-activity relationships of aryl-substituted propanols can guide the design of new therapeutic agents with improved efficacy and selectivity. mdpi.com The study of their metabolic pathways and potential toxicities is also crucial for the development of safe and effective drugs. The exploration of their applications extends beyond medicine, with potential uses in materials science and as catalysts in chemical reactions.

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